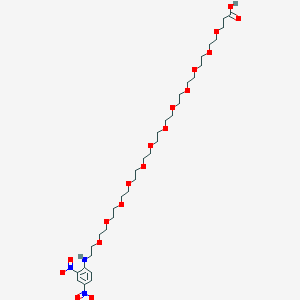

DNP-PEG12-acid

Overview

Description

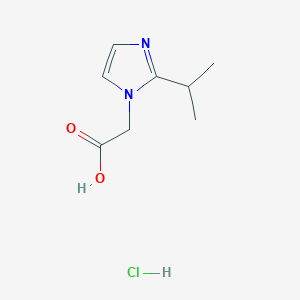

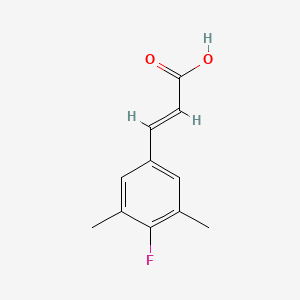

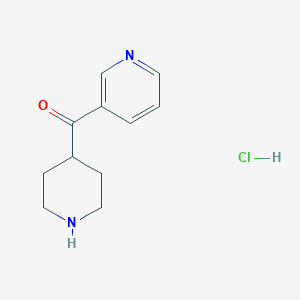

DNP-PEG12-acid is a polyethylene glycol (PEG)-based PROTAC linker . It contains a DNP moiety and a carboxylic acid terminal group . DNP is involved in biological applications such as participating in ion transport across membranes .

Synthesis Analysis

This compound can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .Molecular Structure Analysis

The molecular weight of this compound is 783.81 . Its formula is C33H57N3O18 . The SMILES representation isO=N+=O)C(N+=O)=C1)[O-] . Chemical Reactions Analysis

The carboxylic acid in this compound can react with primary amines in the presence of activators such as EDC and HATU to form stable amide bonds .Physical and Chemical Properties Analysis

This compound has a molecular weight of 783.8 g/mol .Scientific Research Applications

Lipid Nanoparticles for Drug Delivery : A study by Viger‐Gravel et al. (2018) demonstrated the use of dynamic nuclear polarization (DNP) NMR spectroscopy to structurally characterize lipid nanoparticles (LNPs), which included components like poly(ethylene glycol) (PEG) (Viger‐Gravel et al., 2018). This research is significant for understanding the structural aspects of LNPs in drug delivery systems.

Nanoparticles in Gene Delivery : Kim et al. (2012) investigated the intracellular trafficking of DNA nanoparticles (DNPs) composed of polyethylene glycol linked to poly-l-lysine, finding that they effectively bypass degradative endolysosomal trafficking in human bronchial epithelial cells (Kim et al., 2012). This insight is crucial for enhancing gene delivery efficiency.

CRISPR-Responsive Smart Materials : Gayet et al. (2020) developed CRISPR-responsive hydrogels using polyethylene glycol-DNA (PEG-DNA) for controlled cargo release and diagnostic applications (Gayet et al., 2020). This approach has potential applications in drug delivery and medical diagnostics.

Nanoparticles for Hepatic Drug Delivery : Research by Foerster et al. (2015) highlighted the use of dextran-based nanoparticles (DNP) optionally PEGylated for targeting myeloid cells in the liver (Foerster et al., 2015). These findings suggest the potential of DNP in liver-specific drug delivery.

Gold Nanoparticles in Cancer Cell Imaging : A study by Gao et al. (2012) explored the use of gold nanoparticles modified with thiol-ending polyethylene glycol (PEG-SH) for bioconjugation and application in cancer cell imaging (Gao et al., 2012). This research provides insights into the stability and bioapplications of gold nanoparticles.

Dynamic Nuclear Polarization Enhanced NMR Spectroscopy : Hoffmann et al. (2017) conducted a study on polyethylene glycol (PEG) and related surfactants using dynamic nuclear polarization (DNP) enhanced solid-state NMR spectroscopy, revealing the presence of local molecular motions in the solid state (Hoffmann et al., 2017). This research contributes to understanding the dynamics of PEG in various conditions.

Mechanism of Action

Target of Action

DNP-PEG12-acid is primarily used as a linker in the formation of PROTAC (Proteolysis-Targeting Chimera) molecules . The primary targets of this compound are the proteins that are intended to be degraded by the PROTAC . The role of this compound is to join two essential ligands, one for an E3 ubiquitin ligase and the other for the target protein .

Mode of Action

This compound enables selective protein degradation by leveraging the ubiquitin-proteasome system within cells . It contains a DNP moiety and a carboxylic acid terminal group . The carboxylic acid can react with primary amines in the presence of activators such as EDC and HATU to form stable amide bonds .

Biochemical Pathways

The biochemical pathway affected by this compound involves the ubiquitin-proteasome system . This system is responsible for protein degradation within cells . By forming PROTAC molecules, this compound can selectively degrade target proteins .

Pharmacokinetics

It’s known that dnp exhibits significant nonlinear pharmacokinetics, which is attributed to nonlinear plasma protein binding and nonlinear partitioning into liver and kidney .

Result of Action

The result of this compound’s action is the selective degradation of target proteins . This is achieved by forming PROTAC molecules that exploit the ubiquitin-proteasome system within cells .

Action Environment

The action environment of this compound is within the cellular environment, where it leverages the ubiquitin-proteasome system for protein degradation . The hydrophilic PEG linkers in this compound increase the water solubility of the compound in aqueous media , which may influence its action, efficacy, and stability.

Safety and Hazards

Future Directions

Properties

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2,4-dinitroanilino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H57N3O18/c37-33(38)3-5-43-7-9-45-11-13-47-15-17-49-19-21-51-23-25-53-27-28-54-26-24-52-22-20-50-18-16-48-14-12-46-10-8-44-6-4-34-31-2-1-30(35(39)40)29-32(31)36(41)42/h1-2,29,34H,3-28H2,(H,37,38) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPMXZVXDKCQLJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H57N3O18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

783.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]propanamide](/img/structure/B1439707.png)

![N-[2-(2,5-Dimethylphenoxy)propyl]-N-ethylamine](/img/structure/B1439710.png)

![2-Bromo-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]-phenyl}acetamide](/img/structure/B1439712.png)

![Ethyl 4-(((benzo[d][1,3]dioxol-5-ylmethyl)amino)methyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate hydrochloride](/img/structure/B1439719.png)

![N-Methyl-3-[(tetrahydro-2-furanylmethyl)amino]-propanamide](/img/structure/B1439724.png)

-methanamine](/img/structure/B1439725.png)

![2-Bromo-N-[3-(2-methoxyethoxy)phenyl]acetamide](/img/structure/B1439729.png)

![N-(4-{[Benzyl(methyl)amino]sulfonyl}phenyl)-2-bromoacetamide](/img/structure/B1439730.png)